1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine
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Overview
Description
1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring imparts unique chemical properties, making this compound of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine typically involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by electrophilic trapping. One common method includes the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride, followed by lithiation and trapping with various electrophiles .
Industrial Production Methods: Industrial production of this compound can be achieved through scalable synthetic routes that involve flow reactors. The lithiation process is optimized to avoid precipitation and ensure high yields. Bromination with N-bromosuccinimide (NBS) and subsequent functionalization are key steps in the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: N-bromosuccinimide (NBS) for bromination, followed by halogen-metal exchange reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination with NBS leads to the formation of 4-bromopyrazoles, which can be further functionalized .
Scientific Research Applications
1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various bioactive molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness: 1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine is unique due to the presence of the ethan-1-amine group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in drug discovery and agrochemical development .
Properties
CAS No. |
1934241-60-7 |
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Molecular Formula |
C6H8F3N3 |
Molecular Weight |
179.14 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanamine |
InChI |
InChI=1S/C6H8F3N3/c1-3(10)4-2-5(12-11-4)6(7,8)9/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
HHZBZNKEVOBGRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NN1)C(F)(F)F)N |
Origin of Product |
United States |
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